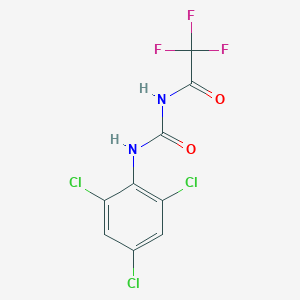![molecular formula C20H18ClN5O2 B284437 N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284437.png)
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTMP, is a novel chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various research studies.
作用机制
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). By inhibiting the reuptake of dopamine and norepinephrine, this compound increases the levels of these neurotransmitters in the brain, leading to improved cognitive function, mood enhancement, and increased motivation. The mechanism of action of this compound has been studied extensively in animal models, and it has been shown to have a similar mechanism of action to other psychostimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and mood enhancement. This compound also increases heart rate and blood pressure, which can lead to potential cardiovascular side effects. However, these effects are dose-dependent and can be minimized by optimizing the dosage and administration of this compound.
实验室实验的优点和局限性
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It has been shown to have a long half-life and can be easily administered to animal models. However, this compound has some limitations, including its potential for cardiovascular side effects and the need for further research to understand its long-term effects on the brain and body.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body and to optimize its dosage and administration. This compound also has potential applications in drug addiction treatment and cognitive enhancement, and further research is needed to explore these areas.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and potential applications in drug addiction treatment and cognitive enhancement make it an exciting area of research. Further research is needed to understand its long-term effects and optimize its dosage and administration for potential therapeutic applications.
合成方法
The synthesis of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride and triethylamine. The resulting product is then treated with 4-amino-N-methylpiperidine and acetic anhydride to obtain this compound. The synthesis method has been optimized to ensure high yield and purity of the product.
科学研究应用
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively used in various scientific research studies, including neuropharmacology, drug addiction, and cognitive enhancement. It has shown promising results in improving cognitive function, memory retention, and attention span in animal models. This compound has also been studied for its potential use in treating drug addiction and reducing drug-seeking behavior. Additionally, this compound has been used in neuropharmacological studies to understand its mechanism of action and potential therapeutic applications.
属性
分子式 |
C20H18ClN5O2 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-17(19(27)25-15-7-5-14(21)6-8-15)18(26-20(24-12)22-11-23-26)13-3-9-16(28-2)10-4-13/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI 键 |
MGTYUZUHFULLTJ-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)


![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)

![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)

![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
